3-Bromo-2,6-difluorobenzenethiol

SGLT2 Inhibition Type 2 Diabetes Medicinal Chemistry

3-Bromo-2,6-difluorobenzenethiol (CAS 1349708-96-8) is a halogenated aromatic thiol with the molecular formula C6H3BrF2S and a molecular weight of 225.05 g/mol. It is characterized by a bromine substituent at the 3-position, two fluorine atoms at the 2- and 6-positions, and a thiol (-SH) group on a benzene ring.

Molecular Formula C6H3BrF2S
Molecular Weight 225.05
CAS No. 1349708-96-8
Cat. No. B2840677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluorobenzenethiol
CAS1349708-96-8
Molecular FormulaC6H3BrF2S
Molecular Weight225.05
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)S)F)Br
InChIInChI=1S/C6H3BrF2S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
InChIKeyCVDCZAPKSXXRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-difluorobenzenethiol (CAS 1349708-96-8) Procurement Guide | SGLT2 Inhibitor Building Block


3-Bromo-2,6-difluorobenzenethiol (CAS 1349708-96-8) is a halogenated aromatic thiol with the molecular formula C6H3BrF2S and a molecular weight of 225.05 g/mol . It is characterized by a bromine substituent at the 3-position, two fluorine atoms at the 2- and 6-positions, and a thiol (-SH) group on a benzene ring. This specific substitution pattern imparts distinct reactivity and physicochemical properties that are exploited in medicinal chemistry, particularly as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and other pharmaceutically relevant molecules [1][2].

3-Bromo-2,6-difluorobenzenethiol Procurement: Why Close Analogs Cannot Replace This Precise Halogenation Pattern


The specific 3-bromo-2,6-difluoro substitution pattern in 3-Bromo-2,6-difluorobenzenethiol is not arbitrary; it is a critical determinant of downstream biological activity and synthetic utility. While structurally similar halogenated thiophenols exist (e.g., 2,6-difluorobenzenethiol, 3-bromobenzenethiol, 2,6-difluoro-4-bromobenzenethiol, or 3-chloro-2,6-difluorobenzenethiol), generic substitution fails because both the electronic effects of the ortho-fluorines and the steric/electronic influence of the meta-bromine are required to achieve the desired reactivity in cross-coupling reactions and the optimal binding interactions in the final pharmacophore [1][2]. The ortho-fluorines deactivate the ring towards electrophilic substitution and modulate the thiol's nucleophilicity, while the meta-bromine serves as a versatile handle for downstream palladium-catalyzed transformations such as Suzuki-Miyaura coupling, enabling precise molecular elaboration [3]. Replacing this compound with an analog lacking either the 2,6-difluoro motif or the 3-bromo handle would alter the electronic landscape and steric constraints of the building block, leading to a different reaction outcome, a different final compound, and consequently, a different pharmacological profile.

3-Bromo-2,6-difluorobenzenethiol (CAS 1349708-96-8) Quantitative Evidence: Head-to-Head Comparisons vs. Key Analogs


SGLT2 Inhibitor Potency: Meta-Bromine Confers Superior Activity vs. Unsubstituted Phenyl Analog

In the context of C-aryl glucoside SGLT2 inhibitors, the incorporation of a 3-bromo-2,6-difluorophenyl thioether moiety, which is derived from 3-bromo-2,6-difluorobenzenethiol, results in significantly enhanced SGLT2 inhibitory potency compared to the unsubstituted phenyl thioether analog. In a direct head-to-head comparison of compounds differing only by the presence of the 3-bromo substituent, the brominated compound demonstrated an EC50 of 151 nM for SGLT2 inhibition, while the unsubstituted analog exhibited an EC50 of 485 nM [1]. This represents a 3.2-fold improvement in potency.

SGLT2 Inhibition Type 2 Diabetes Medicinal Chemistry

LogP and Metabolic Stability: 3-Bromo-2,6-difluoro Substitution Optimizes Lipophilicity vs. 4-Bromo Isomer

The regioisomeric position of the bromine atom on the difluorophenyl ring directly impacts the compound's calculated LogP, a key determinant of metabolic stability and oral bioavailability. 3-Bromo-2,6-difluorobenzenethiol has a calculated LogP of 3.016 . Its regioisomer, 4-bromo-2,6-difluorobenzenethiol (CAS 1393442-36-8), has a calculated LogP of 3.07. While the difference is subtle, SAR studies on C-aryl glucoside SGLT2 inhibitors indicate that the specific orientation of the 3-bromo substituent is crucial for optimal interaction with the SGLT2 binding pocket, and that deviations to the 4-position result in a measurable loss in potency and altered metabolic stability [1].

Drug Metabolism Pharmacokinetics Lipophilicity

Cross-Coupling Reactivity: 3-Bromo Handle Enables Superior Suzuki-Miyaura Coupling vs. 3-Chloro Analog

The bromine substituent at the 3-position is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to its chloro analog. In studies on the nickel-catalyzed Suzuki-Miyaura reaction of aryl halides with aryl boronic esters, aryl bromides demonstrate significantly higher reactivity than aryl chlorides under identical conditions [1]. The 3-bromo-2,6-difluorobenzenethiol scaffold is thus a preferred building block for sequential functionalization strategies where the thiol group can be temporarily protected, the bromine used for cross-coupling, and the thiol then deprotected for further elaboration. This is a key differentiator from the 3-chloro-2,6-difluorobenzenethiol analog (CAS 1261685-26-8), which would require harsher conditions or specialized catalysts for similar transformations.

Organic Synthesis Cross-Coupling Palladium Catalysis

Thiol Nucleophilicity Modulation by Ortho-Fluorines: A Critical Electronic Effect Absent in Non-Fluorinated Analogs

The presence of two electron-withdrawing fluorine atoms at the ortho positions (relative to the thiol) in 3-bromo-2,6-difluorobenzenethiol significantly modulates the nucleophilicity and acidity of the thiol group compared to non-fluorinated analogs like 3-bromobenzenethiol (CAS 25109-87-3). Studies on polyfluorinated thiophenols demonstrate that the pKa of the thiol group is lowered due to the inductive effect of the ortho-fluorines [1]. This altered acidity affects the compound's behavior in alkylation and arylation reactions, often requiring milder bases for deprotonation and leading to different reaction kinetics and product distributions. Furthermore, the electronic deactivation of the ring by the fluorines reduces the propensity for unwanted electrophilic aromatic substitution side reactions during subsequent synthetic steps.

Physical Organic Chemistry Nucleophilicity SAR

Commercial Availability and Purity Benchmark: A Key Procurement Differentiator vs. More Complex Building Blocks

3-Bromo-2,6-difluorobenzenethiol is readily available from multiple commercial suppliers with a standard purity of 98% . This contrasts with more complex, pre-coupled thioether building blocks that are often custom-synthesized and have longer lead times and higher costs. For instance, a pre-formed SGLT2 inhibitor fragment containing the 3-bromo-2,6-difluorophenyl thioether moiety may require 6-8 weeks for custom synthesis and cost >$500 per gram, whereas the base thiol building block is typically available from stock at <$100 per gram. This makes 3-bromo-2,6-difluorobenzenethiol the cost-effective and time-efficient entry point for SAR studies and process chemistry development, allowing researchers to synthesize and screen a diverse array of final compounds without being bottlenecked by the availability of complex intermediates.

Supply Chain Procurement Quality Control

3-Bromo-2,6-difluorobenzenethiol (1349708-96-8) Application Scenarios: Where This Building Block is Essential


Synthesis of High-Potency C-Aryl Glucoside SGLT2 Inhibitors for Type 2 Diabetes Research

This is the primary application for 3-bromo-2,6-difluorobenzenethiol. The compound serves as a critical building block for the thioether linkage found in numerous C-aryl glucoside SGLT2 inhibitors. As demonstrated in Section 3, the 3-bromo-2,6-difluorophenyl thioether moiety confers a 3.2-fold improvement in SGLT2 inhibitory potency compared to the unsubstituted phenyl analog [1]. Procurement of this specific thiol allows medicinal chemists to synthesize and evaluate novel SGLT2 inhibitors with enhanced potency and potentially improved selectivity profiles, a key area of innovation in the development of next-generation antidiabetic agents [2]. The well-established synthetic utility of the bromine handle for Suzuki-Miyaura coupling further enables the rapid diversification of the scaffold to explore structure-activity relationships [3].

Development of Fluorinated Heteroarylether Bioisosteres in Drug Discovery

The difluorophenyl thioether motif derived from 3-bromo-2,6-difluorobenzenethiol is a valuable heteroarylether bioisostere. Bioisosteric replacement is a common strategy in medicinal chemistry to improve a lead compound's potency, selectivity, or pharmacokinetic properties. The specific electronic and steric properties of the 2,6-difluorophenyl group, combined with the versatile 3-bromo handle, make this building block an ideal starting point for the synthesis of libraries of fluorinated heteroarylethers [1]. The calculated LogP of 3.016 [2] indicates a favorable lipophilicity profile for CNS penetration and oral absorption, making it a suitable scaffold for central nervous system and anti-infective drug discovery programs.

Process Chemistry and Scale-Up of SGLT2 Inhibitor Intermediates

3-Bromo-2,6-difluorobenzenethiol is a key starting material in patented processes for the large-scale preparation of SGLT2 inhibitors [1]. The compound's commercial availability at high purity (98%) [2] and its lower cost compared to more advanced intermediates make it the preferred entry point for process chemistry development and scale-up. Process chemists can use this building block to develop robust and cost-effective synthetic routes that leverage the compound's reactivity in thioether formation and cross-coupling reactions, ultimately enabling the efficient manufacturing of clinical candidates and commercial pharmaceuticals.

Academic Research on Halogenated Thiol Reactivity and Transition-Metal Catalysis

The unique combination of a thiol group, ortho-fluorines, and a meta-bromine on a single benzene ring makes 3-bromo-2,6-difluorobenzenethiol an excellent model substrate for fundamental studies in physical organic chemistry and catalysis. Its well-defined electronic properties (modulated thiol pKa and deactivated aromatic ring) [1] and its ability to participate in orthogonal reactions (S-alkylation, Suzuki coupling) provide a platform for investigating new reaction methodologies, developing novel catalytic systems, and understanding the interplay between electronic effects and reactivity in polyfunctional aromatic systems.

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